molecular formula C35H70 B11968228 17-Pentatriacontene CAS No. 6971-40-0

17-Pentatriacontene

Cat. No.: B11968228
CAS No.: 6971-40-0
M. Wt: 490.9 g/mol
InChI Key: BLCUZCCTSBVFSV-LAPDZXRHSA-N
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Description

17-Pentatriacontene is a long-chain hydrocarbon with the molecular formula C₃₅H₇₀ It is an unsaturated hydrocarbon, specifically an alkene, characterized by the presence of a double bond between the 17th and 18th carbon atoms in its chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 17-Pentatriacontene typically involves the oligomerization of smaller alkenes or the dehydrogenation of long-chain alkanes. One common method is the catalytic dehydrogenation of pentatriacontane, which involves the removal of hydrogen atoms to form the double bond characteristic of this compound. This reaction often requires high temperatures and the presence of a catalyst such as platinum or palladium.

Industrial Production Methods: In an industrial setting, this compound can be produced through the Fischer-Tropsch process, which converts a mixture of carbon monoxide and hydrogen into long-chain hydrocarbons. This process is catalyzed by metals such as iron or cobalt and operates under high pressure and temperature conditions. The resulting mixture of hydrocarbons can then be separated and purified to isolate this compound.

Chemical Reactions Analysis

Types of Reactions: 17-Pentatriacontene undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen to the compound, resulting in the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: The reduction of this compound involves the addition of hydrogen, converting it back to pentatriacontane.

    Substitution: In substitution reactions, one of the hydrogen atoms in the compound is replaced by another atom or group of atoms, such as halogens.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and ozone (O₃).

    Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd) is often used.

    Substitution: Halogenation reactions typically use halogens like chlorine (Cl₂) or bromine (Br₂) under UV light or heat.

Major Products Formed:

    Oxidation: Alcohols, aldehydes, and carboxylic acids.

    Reduction: Pentatriacontane.

    Substitution: Halogenated alkenes.

Scientific Research Applications

17-Pentatriacontene has a variety of applications in scientific research:

    Chemistry: It is used as a model compound for studying the properties and reactions of long-chain alkenes.

    Biology: Research has shown that this compound can be found in certain plant species, where it may play a role in plant defense mechanisms.

    Medicine: While not directly used as a drug, its derivatives and related compounds are studied for potential therapeutic applications.

    Industry: It is used in the production of lubricants, waxes, and other industrial materials due to its long carbon chain and chemical stability.

Mechanism of Action

The mechanism by which 17-Pentatriacontene exerts its effects depends on the specific reaction or application. In biological systems, it may interact with cell membranes or enzymes, influencing various biochemical pathways. In chemical reactions, the presence of the double bond allows it to participate in addition and substitution reactions, altering its structure and properties.

Comparison with Similar Compounds

    Pentatriacontane (C₃₅H₇₂): A saturated hydrocarbon with no double bonds, making it less reactive than 17-Pentatriacontene.

    Hexatriacontene (C₃₆H₇₂): Another long-chain alkene with a similar structure but a different position of the double bond.

    Octatriacontene (C₃₈H₇₆): A longer-chain alkene with similar chemical properties but a higher molecular weight.

Uniqueness: this compound is unique due to its specific chain length and the position of the double bond, which influence its reactivity and applications. Its long carbon chain provides stability, while the double bond allows for various chemical modifications, making it a versatile compound in both research and industrial contexts.

Properties

CAS No.

6971-40-0

Molecular Formula

C35H70

Molecular Weight

490.9 g/mol

IUPAC Name

(E)-pentatriacont-17-ene

InChI

InChI=1S/C35H70/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,35H,3-32,34H2,1-2H3/b35-33+

InChI Key

BLCUZCCTSBVFSV-LAPDZXRHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCC/C=C/CCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC=CCCCCCCCCCCCCCCCC

Origin of Product

United States

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